molecular formula C4H4Cl2O2 B3131421 Methyl Z-2,3-Dichloropropenoate CAS No. 3533-69-5

Methyl Z-2,3-Dichloropropenoate

Cat. No.: B3131421
CAS No.: 3533-69-5
M. Wt: 154.98 g/mol
InChI Key: DHANPGDOODFCAZ-IHWYPQMZSA-N
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Description

Contextualization within Halogenated Unsaturated Ester Chemistry

Halogenated unsaturated esters are organic molecules that contain an ester functional group (R-COO-R') and at least one halogen atom attached to a carbon-carbon double bond. solubilityofthings.com The presence of halogens, such as chlorine, significantly influences the electronic properties and reactivity of the double bond. pressbooks.pub The electronegativity of the halogen atoms can make the double bond more susceptible to certain types of reactions. pressbooks.pub

The reactivity of halogenated unsaturated esters is diverse. They can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups. Additionally, the double bond can participate in addition reactions. The specific reaction pathway often depends on the reaction conditions and the nature of the other reactants involved.

The physical properties of these esters, such as boiling point and solubility, are also affected by the presence of halogens. pressbooks.publibretexts.org The polarity introduced by the carbon-halogen bonds can influence their solubility in various solvents. pressbooks.pub

A variety of halogenated unsaturated esters have been utilized as intermediates in the synthesis of important molecules, including insecticides. google.com

Significance of Dichlorinated Propenoate Esters as Synthetic Intermediates

Dichlorinated propenoate esters, like Methyl Z-2,3-dichloropropenoate, are particularly useful synthetic intermediates. The two chlorine atoms provide multiple sites for chemical modification. For instance, they can be selectively replaced to introduce different functional groups into the molecule.

The general synthesis of esters often involves the reaction of a carboxylic acid with an alcohol, a process known as esterification. youtube.com In the case of this compound, this would typically involve the esterification of 2,3-dichloropropenoic acid with methanol (B129727). Another synthetic route is transesterification, where the alkoxy group of an ester is exchanged by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

These dichlorinated esters can serve as precursors to a variety of compounds. Research has shown their potential in agricultural applications, with some exhibiting herbicidal properties. They are also explored in medicinal chemistry as potential lead compounds for the development of new drugs.

The versatility of dichlorinated propenoate esters in synthesis is further highlighted by their ability to participate in various carbon-carbon bond-forming reactions, a fundamental process in the construction of complex organic molecules. solubilityofthings.com The strategic manipulation of the chlorine atoms and the double bond allows chemists to build molecular complexity in a controlled manner.

Properties

IUPAC Name

methyl (Z)-2,3-dichloroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2/c1-8-4(7)3(6)2-5/h2H,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHANPGDOODFCAZ-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity and Chemical Transformations of Methyl Z 2,3 Dichloropropenoate

Carbon-Halogen Bond Functionalization

The carbon-halogen bonds in Methyl Z-2,3-Dichloropropenoate are primary sites for chemical modification. The presence of two chlorine atoms on the double bond, one at the β-position and one at the α-position relative to the carbonyl group, offers opportunities for selective and sequential reactions. The reactivity of these vinyl chlorides is influenced by resonance and inductive effects, which can make them less reactive towards simple nucleophilic substitution compared to their saturated counterparts, alkyl halides. organicmystery.comvedantu.comquora.com

Nucleophilic substitution on the vinyl chloride moieties of this compound is a key pathway to more complex molecules. However, direct SN2-type displacement is generally disfavored at sp2-hybridized carbons. Instead, reactions often proceed through addition-elimination or elimination-addition mechanisms. The electron-withdrawing nature of the adjacent methyl ester group can activate the double bond towards nucleophilic attack, facilitating such pathways.

The hydrolysis of this compound involves two potential reaction sites: the ester group and the carbon-chlorine bonds. The hydrolysis of the ester to the corresponding carboxylic acid is a standard reaction, typically catalyzed by acid or base.

No specific kinetic data for the hydrolysis of this compound is available in the reviewed literature. The following table presents representative kinetic data for the hydrolysis of other halogenated compounds to illustrate the principles discussed.

CompoundConditionsRate Constant (k)Reference
trans-[Rh(en)₂Cl₂]⁺Base Hydrolysisk_obs = k₁ + k₂[OH⁻] rsc.org
Fucosylated GlycosaminoglycanMild Acid Hydrolysisk_DF > k_DH > k_DS mdpi.com

Table 1: Illustrative Hydrolysis Kinetic Data for Related Compound Classes. This table is for illustrative purposes only as no data for this compound was found.

The biodegradation of halogenated compounds is a significant area of research, with dehalogenase enzymes playing a crucial role. nih.govexlibrisgroup.com These enzymes offer a green chemistry approach to detoxify organohalogen pollutants.

While research has extensively covered the dehalogenation of saturated haloalkanes, the enzymatic cleavage of C-Cl bonds in unsaturated compounds like this compound is less characterized. Dehalogenases are known to act on a wide variety of substrates, and it is plausible that certain types could recognize and transform vinyl chlorides. nih.govresearchgate.net The reaction would likely proceed via a hydrolytic mechanism, replacing a chlorine atom with a hydroxyl group.

Haloalkane dehalogenases (HLDs) are a well-studied family of enzymes that catalyze the cleavage of carbon-halogen bonds in a variety of compounds. researchgate.net The active site of HLDs is often a hydrophobic cavity, and the reaction typically proceeds through the formation of a covalent alkyl-enzyme intermediate. researchgate.net

Although the primary substrates for HLDs are saturated haloalkanes, the substrate tolerance of some of these enzymes is broad. It is conceivable that an HLD could bind this compound in its active site. If the compound were to undergo enzymatic dehalogenation, the potential for chiral recognition and enantioselectivity would be a key consideration, especially if subsequent reactions were to create a chiral center. For instance, the selective removal of one of the two non-equivalent chlorine atoms would be a critical step.

The mechanism of halogen removal by haloalkane dehalogenases typically involves a catalytic triad (B1167595) of amino acid residues, often including an aspartate, a histidine, and a tryptophan or another aspartate. The reaction is hydrolytic and does not require cofactors beyond water. researchgate.net The process involves a nucleophilic attack by the aspartate on the carbon atom bearing the halogen, leading to the formation of an ester intermediate and the release of the halide ion. A water molecule, activated by the histidine residue, then hydrolyzes this intermediate, regenerating the active site and releasing an alcohol product.

For this compound, the sp2 hybridization of the carbon atoms and the electronic effects of the double bond and ester group would present a unique challenge for the enzyme's active site. The precise interactions and the resulting catalytic efficiency would depend on the specific dehalogenase used.

No studies on the enzymatic dehalogenation of this compound were found. The following table provides data on the dehalogenation of other chlorinated compounds to illustrate enzymatic capabilities.

EnzymeSubstrateProductActivityReference
4-Chlorobenzoate dehalogenase4-Chloro-3,5-dinitrobenzoate3,5-Dinitro-4-hydroxybenzoate0.13 mU/mg nih.gov
4-Chlorobenzoate dehalogenase1-Chloro-2,4-dinitrobenzene2,4-Dinitrophenol0.16 mU/mg nih.gov

Table 2: Examples of Enzymatic Dehalogenation of Chlorinated Aromatic Compounds. This table is for illustrative purposes only.

The vinyl chloride moieties of this compound are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. organic-chemistry.orgwikipedia.orgresearchgate.netnih.gov These reactions are powerful tools for forming new carbon-carbon bonds and are fundamental in modern organic synthesis.

The Heck reaction couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org This would allow for the introduction of a variety of substituted vinyl groups onto the this compound scaffold. The regioselectivity of the reaction would be a key aspect to control, given the two different chlorine atoms.

The Suzuki-Miyaura coupling involves the reaction of a vinyl halide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. researchgate.netnih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For this compound, a Suzuki coupling could be used to replace one or both chlorine atoms with aryl, heteroaryl, or other vinyl groups, leading to a diverse array of complex molecules. The sequential and selective coupling at the two positions would be a synthetic challenge, potentially achievable by tuning the reaction conditions or the catalyst system.

Specific examples of cross-coupling reactions with this compound are not available in the reviewed literature. The table below provides representative examples of Suzuki-Miyaura and Heck reactions with other di- and vinyl halides to illustrate the potential transformations.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductYieldReference
Suzuki-Miyaura3,5-Dichloro-1,2,4-thiadiazolePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃5-Aryl-3-chloro-1,2,4-thiadiazole- nih.gov
Suzuki-MiyauraAryl TosylateVinylboronic acidPd(OAc)₂ / L2 / K₃PO₄Aryl-substituted alkeneHigh nih.gov
HeckIodobenzeneStyrenePdCl₂ / K₂CO₃Stilbene- wikipedia.org
HeckVinyl bromideTerminal alkenePd catalyst / TriethylamineSubstituted diene- youtube.com

Table 3: Illustrative Examples of Cross-Coupling Reactions. This table is for illustrative purposes only.

Cross-Coupling Reactions of Vinyl Halides

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound, with its vinyl halide structure, is a suitable substrate for such reactions.

The general applicability of palladium-catalyzed reactions extends to various substrates, including aryl chlorides, which are typically less reactive than bromides or iodides. researchgate.net The development of catalysts based on bulky, electron-rich phosphines and carbenes has significantly expanded the scope of these reactions. researchgate.net

While specific examples detailing the use of this compound in all major types of palladium-catalyzed coupling reactions are not extensively documented in readily available literature, its structure suggests potential participation in reactions like the Suzuki, Heck, and Sonogashira couplings. An efficient method for the regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines using Suzuki–Miyaura and Sonogashira cross-coupling reactions has been developed, showcasing the utility of these reactions in constructing complex heterocyclic systems. rsc.org

Table 1: Potential Palladium-Catalyzed Coupling Reactions of this compound

Coupling ReactionReactantCatalyst System (Example)Product Type
Suzuki Coupling Aryl or vinyl boronic acid/esterPd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl or vinyl substituted propenoate
Heck Coupling AlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseSubstituted diene ester
Sonogashira Coupling Terminal alkynePd(PPh₃)₄, CuI, Base (e.g., Et₃N)Alkynyl-substituted propenoate

Carbon-Carbon Double Bond Transformations

The electron-deficient nature of the double bond in this compound, due to the presence of the electron-withdrawing ester and chloro groups, makes it susceptible to a variety of addition and cycloaddition reactions.

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The [3+2] cycloaddition is a well-established method for synthesizing five-membered heterocyclic rings. sci-rad.com For instance, the reaction of methyl azide (B81097) with methyl propiolate yields a mixture of 4- and 5-carbomethoxy substituted cycloadducts. sci-rad.com The investigation of cycloaddition reactions involving acridine-based dipolarophiles has shown distinct regioselectivity patterns that are primarily influenced by electronic factors. mdpi.com

While specific studies on this compound as a dipolarophile are not widely reported, its electronic properties suggest it could react with various 1,3-dipoles.

Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. researchgate.net These processes are highly efficient for the synthesis of complex molecules from simple starting materials. researchgate.net

Although a specific Michael-O-alkylation cascade involving this compound to form hydrofuran derivatives is not explicitly detailed in the searched literature, the principles of domino reactions suggest its potential. A powerful example of a domino process is the Knoevenagel–hetero-Diels–Alder reaction, which can be used to synthesize dihydropyrans. researchgate.net

The stereochemical outcome of cyclization reactions is a critical aspect of organic synthesis. Diastereoselective radical cyclizations have been shown to be effective in synthesizing complex natural products. researchgate.net For example, the highly diastereoselective radical cyclization of a dihydroquinoline derivative affords a single detectable product. researchgate.net This level of stereocontrol is a key feature in the synthesis of alkaloids. researchgate.net

The carbon-carbon double bond in this compound can undergo both electrophilic and nucleophilic addition reactions. The electron-withdrawing groups make the double bond susceptible to attack by nucleophiles. Conversely, the double bond can also react with electrophiles, although this may be less favorable due to its electron-deficient nature.

Mechanistic and Kinetic Studies on Reactions Involving Methyl Z 2,3 Dichloropropenoate

Elucidation of Reaction Pathways

The elucidation of a reaction pathway involves a detailed mapping of the energy landscape from reactants to products. This includes the identification of transient species such as activated complexes, transition states, and reaction intermediates, which are critical to understanding the step-by-step process of bond formation and cleavage.

Investigation of Activated Complexes and Transition States

Table 1: Representative Theoretical Methods for Transition State Analysis

Method Basis Set Application
Density Functional Theory (DFT) 6-311+G(d,p) Exploring cycloaddition reaction mechanisms. mdpi.com
M06-2X aug-cc-pV(T+d)Z Geometry optimization of minima and transition states. nih.gov
CCSD(T) cc-pVTZ Refining energetic calculations for higher precision. researchgate.net

These computational approaches are also instrumental in understanding cycloaddition reactions involving related systems. For example, studies on the [3+2] cycloaddition of nitrile oxides with alkenes utilize DFT to analyze the electronic structure transformations along the reaction coordinate, revealing whether the process is concerted or stepwise. researchgate.netmdpi.com Such analyses for Methyl Z-2,3-dichloropropenoate would be invaluable in predicting its reactivity in similar cycloaddition reactions.

Characterization of Reaction Intermediates

Reaction intermediates are transient species that exist for a finite lifetime between elementary reaction steps. Their detection and characterization provide direct evidence for a proposed reaction mechanism. While specific intermediates for reactions of this compound have not been detailed in the available literature, potential pathways can be inferred. For instance, in the degradation of DDT, a related chlorinated compound, a proposed pathway involves the formation of 2-(4'-Chlorophenyl)-3,3-dichloropropenoate, which is hypothesized to undergo further transformations via intermediates. thieme-connect.de

Modern analytical techniques, particularly mass spectrometry, are pivotal in identifying reactive intermediates. rsc.org Electrospray ionization mass spectrometry (ESI-MS) can detect charged intermediates in solution, which is particularly useful for reactions catalyzed by metal complexes or those proceeding through ionic pathways. nih.gov For example, in gold-catalyzed reactions, ESI-MS has been used to identify cationic gold complexes as reaction intermediates. nih.gov Similarly, real-time mass spectrometric methods have been employed to detect and structurally characterize short-lived intermediates in advanced oxidation processes of other organic molecules. nih.gov The application of these techniques to reactions of this compound, such as its hydrolysis or substitution reactions, could reveal the presence of key intermediates and solidify our understanding of the reaction mechanism.

Kinetic Analysis of Transformation Rates and Rate Laws

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. This involves determining the rate law, which expresses the relationship between the reaction rate and the concentrations of reactants. For reactions involving compounds structurally similar to this compound, such as Methyl 2,4-dichloro-3,5-dinitrobenzoate, kinetic analyses of nucleophilic substitution reactions have been conducted. researchgate.net These studies typically employ spectrophotometric methods to monitor the formation of the product over time under pseudo-first-order conditions, where the concentration of one reactant is in large excess. researchgate.net

The rate constants derived from these experiments can then be used to compare the reactivity of different nucleophiles and to determine thermodynamic activation parameters, such as the enthalpy and entropy of activation. For example, the kinetics of the reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines like piperidine (B6355638) and morpholine (B109124) have been studied in different solvents to elucidate the reaction mechanism. researchgate.net Such studies reveal whether the reaction is catalyzed by the amine and how the solvent influences the rate. researchgate.net

Table 2: Illustrative Kinetic Data for a Related Nucleophilic Aromatic Substitution

Nucleophile Solvent k (M⁻¹s⁻¹) at 25°C
Piperidine Methanol (B129727) Data not available
Piperidine Benzene Data not available
Morpholine Methanol Data not available
Morpholine Benzene Data not available

Specific rate constants for the reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate are detailed in the cited source but not reproduced here. researchgate.net

A similar experimental design could be applied to study the kinetics of nucleophilic substitution on this compound, where a chlorine atom is displaced by a nucleophile. This would provide valuable data on its electrophilicity and the stability of the transition state.

Influence of Reaction Conditions on Selectivity and Rate

The outcome of a chemical reaction, in terms of both the rate of conversion and the distribution of products (selectivity), is highly dependent on the reaction conditions. Key parameters include the choice of solvent and the presence of catalysts.

Solvent Effects on Reaction Outcomes

Solvents can significantly influence reaction rates and mechanisms by solvating the reactants, products, and, most importantly, the transition state. mdpi.com For instance, in the photooxygenation of dihydropyrazine (B8608421) derivatives, the total rate constant for the reaction with singlet oxygen varies dramatically with the solvent. mdpi.com The rate constants were found to range from 0.26 x 10⁵ M⁻¹s⁻¹ in hexafluoro-2-propanol to 58.9 x 10⁵ M⁻¹s⁻¹ in N,N-dimethylacetamide for one derivative. mdpi.com This has been explained by the formation of a perepoxide exciplex, whose stability is influenced by solvent parameters. mdpi.com

In the context of nucleophilic substitution reactions of chlorinated compounds, solvent polarity plays a crucial role. Studies on the reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with amines have shown that the reaction is greatly dependent on the nature of the solvent, with different kinetics observed in methanol versus benzene. researchgate.net For this compound, polar aprotic solvents might be expected to accelerate nucleophilic substitution reactions by solvating the cation while leaving the nucleophile relatively free, thus increasing its reactivity. In contrast, polar protic solvents could solvate the nucleophile, potentially slowing down the reaction.

Catalytic Effects (e.g., Enzyme, Metal, Acid/Base Catalysis)

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process.

Enzyme Catalysis: While specific enzymatic reactions involving this compound are not documented in the provided search results, it is known to inhibit certain enzymes, such as acetylcholinesterase, suggesting it can interact with biological systems. The degradation of chlorinated compounds can be facilitated by enzymes. For example, dioxygenases are involved in the aerobic degradation of DDT, attacking the aromatic ring. thieme-connect.de It is plausible that certain hydrolases or dehalogenases could catalyze the transformation of this compound.

Metal Catalysis: Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations. thieme-connect.de For a vinylic halide like this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are highly relevant. mdpi.comresearchgate.netresearchgate.net These reactions involve the formation of a new carbon-carbon bond at the position of the chlorine atom. The catalytic cycle typically involves the oxidative addition of the vinyl halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation (in the case of Suzuki) or migratory insertion and subsequent reductive elimination to yield the product and regenerate the catalyst. researchgate.net The choice of metal catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. mdpi.com For example, PdCl₂(dppf) is a common catalyst for Suzuki-Miyaura cross-coupling reactions. mdpi.com

Acid/Base Catalysis: Acid or base catalysis is common in reactions involving ester functionalities. The synthesis of this compound itself often involves the esterification of 2,3-dichloropropenoic acid with methanol in the presence of an acid catalyst. Conversely, the hydrolysis of the ester group in this compound can be catalyzed by either acids or bases. Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds through a nucleophilic acyl substitution mechanism.

Advanced Spectroscopic and Structural Analysis in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of "Methyl Z-2,3-Dichloropropenoate". It provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei.

1H and 13C NMR for Complex Product Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the characterization of "this compound" and its reaction products. In complex reaction mixtures, these one-dimensional NMR techniques allow for the identification and quantification of different chemical species. beilstein-journals.org The chemical shifts, signal multiplicities, and integration values in a ¹H NMR spectrum provide information about the electronic environment, the number of neighboring protons, and the relative abundance of each type of proton in the molecule. Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environments.

For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the vinyl proton and the methyl protons of the ester group. The chemical shift of the vinyl proton is particularly informative for confirming the double bond's presence and its electronic environment, which is influenced by the two chlorine atoms and the ester group. The methyl protons would appear as a singlet, with a chemical shift characteristic of a methyl ester.

In the context of complex product mixtures, such as those arising from the synthesis or subsequent reactions of "this compound," ¹H and ¹³C NMR spectra are invaluable for identifying starting materials, intermediates, byproducts, and the final product. By comparing the spectra of the reaction mixture to those of known compounds, researchers can determine the reaction's outcome and purity of the desired product.

Table 1: Representative ¹H and ¹³C NMR Data for Methyl Propenoate Derivatives

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Methyl acrylate5.83 (dd), 6.13 (dd), 6.41 (dd), 3.74 (s)128.4, 130.8, 166.4, 51.8
Methyl methacrylate1.94 (s), 5.56 (s), 6.10 (s), 3.75 (s)18.4, 125.4, 136.4, 167.5, 51.9
This compound Expected vinyl H signal, Expected methyl H singletExpected signals for C=C, C=O, and O-CH₃ carbons

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., NOESY for Z-isomer confirmation)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structures of molecules like "this compound." beilstein-journals.org Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, respectively.

For confirming the stereochemistry of the Z-isomer of "this compound," Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial. beilstein-journals.org NOESY experiments detect through-space interactions between protons that are in close proximity. In the Z-isomer, the vinyl proton and the protons of the methyl ester group would be on the same side of the double bond, leading to a detectable NOE correlation between them. Conversely, in the E-isomer, these protons would be on opposite sides, and no significant NOE would be observed. This makes NOESY a definitive method for assigning the correct stereoisomer.

Quantitative NMR (qNMR) for Reaction Monitoring and Purity Determination in Research Samples

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration and purity of chemical compounds, including "this compound," in research samples. mdpi.comresearchgate.netnih.gov Unlike chromatographic methods, qNMR can provide direct quantification without the need for a structurally identical reference standard. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. mdpi.com

In practice, qNMR involves adding a known amount of an internal standard to the sample. mestrelab.com By comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, the absolute quantity of the analyte can be determined. This technique is invaluable for monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products over time. It is also a powerful tool for assessing the purity of a synthesized compound, providing a more accurate value than methods that rely on detecting impurities. researchgate.net The precision of qNMR can be very high, with measurement uncertainties of less than 0.1% being achievable. nih.gov

Mass Spectrometry (MS) for Elucidation of Molecular Fragments and Reaction Pathways

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of "this compound" and to elucidate its fragmentation patterns. mdpi.com In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented. The resulting product ions provide information about the structure of the precursor ion. For "this compound," characteristic fragmentation pathways would likely involve the loss of a chlorine atom, a methoxy (B1213986) group, or a carbon monoxide molecule. mdpi.com The presence of two chlorine atoms would also result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. By analyzing the fragmentation patterns, researchers can confirm the structure of the molecule and gain insights into its chemical stability.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Ionm/z (for ³⁵Cl)Possible Origin
[M]⁺156Molecular Ion
[M-Cl]⁺121Loss of a chlorine atom
[M-OCH₃]⁺125Loss of the methoxy group
[M-COOCH₃]⁺97Loss of the methyl ester group

Note: These are predicted fragments and their presence and abundance would depend on the ionization technique and energy used.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and chemical bonds present in "this compound". iau.irnih.gov Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles and often provide complementary information.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for identifying the presence of these groups. For "this compound," the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C=C stretching of the alkene (around 1620-1680 cm⁻¹), and C-O stretching of the ester (around 1000-1300 cm⁻¹). nih.gov The C-Cl stretching vibrations would also be present, typically in the fingerprint region (below 1000 cm⁻¹). theaic.org

Raman spectroscopy, on the other hand, is a light scattering technique. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C double bond in "this compound" would likely give a strong signal in the Raman spectrum. By analyzing both the IR and Raman spectra, a more complete picture of the molecule's vibrational properties and functional groups can be obtained. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1700 - 1750
C=C (Alkene)Stretching1620 - 1680
C-O (Ester)Stretching1000 - 1300
C-ClStretching< 1000

X-ray Diffraction for Crystalline Structure Validation of Related Compounds

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a suitable single crystal of "this compound" itself might be challenging, X-ray diffraction studies of related crystalline compounds can provide invaluable validation of their structures. nih.govresearchgate.net

In an X-ray diffraction experiment, a beam of X-rays is directed at a crystal. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. By analyzing this pattern, scientists can determine the positions of all the atoms in the crystal lattice with high precision. This allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry. researchgate.net For related compounds of "this compound" that form crystals, X-ray diffraction can confirm the connectivity and stereochemistry that were inferred from spectroscopic data.

Computational Chemistry and Theoretical Investigations of Methyl Z 2,3 Dichloropropenoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic and geometric properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations would be the primary tools for investigating Methyl Z-2,3-dichloropropenoate. DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy in studying organic molecules researchgate.net. These calculations could confirm experimental findings and provide data where experiments are difficult to perform nanobioletters.com.

Molecular Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its lowest energy structure. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral (torsion) angles. The planarity of the propenoate system, influenced by the Z-configuration of the chlorine atoms and the methyl ester group, would be of significant interest.

Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and based on general chemical principles, as specific published data is unavailable.)

Parameter Predicted Value Range
C=C Bond Length 1.33 - 1.35 Å
C-Cl Bond Lengths 1.72 - 1.75 Å
C=O Bond Length 1.20 - 1.22 Å
C-O Bond Length 1.33 - 1.36 Å
C=C-Cl Bond Angle 120° - 124°

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions, Charge Distribution, Orbital Localization)

Understanding the electronic structure is key to predicting reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability researchgate.net.

Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich and electron-poor regions of the molecule. For this compound, negative potential would be expected around the electronegative oxygen and chlorine atoms, marking them as sites for electrophilic attack. Positive potential would likely be found around the hydrogen atoms scielo.org.co. This analysis helps predict where the molecule might interact with other reagents.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict spectroscopic data, such as vibrational frequencies (Infrared and Raman) and NMR chemical shifts. By calculating the vibrational frequencies for the optimized geometry, a theoretical IR spectrum can be generated. Comparing this to an experimental spectrum helps confirm the structure and assign specific absorption bands to molecular motions, such as C=C, C=O, and C-Cl stretches nanobioletters.com. Similarly, theoretical calculations of NMR shielding tensors can predict ¹H and ¹³C chemical shifts, aiding in the interpretation of experimental NMR spectra.

Prediction of Stereochemical Outcomes and Regioselectivity

The presence of two distinct chlorine atoms on the double bond raises questions of regioselectivity in substitution reactions. Computational modeling can help predict which chlorine atom is more susceptible to nucleophilic attack by comparing the activation barriers for the two possible pathways. In reactions like cycloadditions, theoretical studies can predict which regioisomer and stereoisomer will be the major product by analyzing the energies of the different transition states. For related systems, DFT has been successfully used to explain the regioselectivity of cycloaddition reactions.

Analysis of Chemical Bonding Characteristics

Advanced computational techniques like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within this compound. NBO analysis examines the delocalization of electron density between orbitals, quantifying hyperconjugative interactions and deviations from the idealized Lewis structure. This can reveal, for example, the extent of electron delocalization from the oxygen lone pairs into the carbonyl group or interactions involving the chlorine atoms, providing a deeper understanding of the molecule's electronic stability and structure.

Synthetic Applications and Utility in Complex Organic Synthesis

Role as a Precursor for Other Functionalized Unsaturated Esters

The chemical architecture of methyl (Z)-2,3-dichloropropenoate allows for its facile conversion into other synthetically useful unsaturated esters through the selective reaction of its chloro-substituents.

Methyl (Z)-2,3-dichloropropenoate serves as a direct precursor to methyl 2-chloropropenoate via a dehydrochlorination reaction. This transformation is typically achieved by treating the parent compound with a base, which facilitates the elimination of hydrogen chloride. The resulting α-chloro-α,β-unsaturated ester is a valuable monomer and intermediate in its own right. The general transformation involves the removal of the proton at the C3 position and the subsequent elimination of the C3 chloride.

For instance, the related compound, methyl 2,3-dichloropropanoate, can be converted to methyl 2-chloropropenoate through treatment with triethylamine. A similar principle applies to the dehydrochlorination of 2,3-dichloropropionic acid to yield α-chloroacrylic acid, often using heat and a catalyst. jst.go.jp

Table 1: Representative Conditions for Dehydrochlorination of Dichloropropanoates

Starting MaterialReagent(s)ProductObservations
Methyl 2,3-dichloropropanoateTriethylamine, BHTMethyl 2-chloropropenoateReaction proceeds at 20-25°C.
2,3-Dichloropropionic acidHeat, Dehydrochlorination Catalystα-Chloroacrylic acidReaction is performed at 80-160°C under vacuum. jst.go.jp

Intermediate in Complex Organic Transformations

The dual reactivity of the double bond and the chloro-substituents enables methyl (Z)-2,3-dichloropropenoate to participate in multi-step, one-pot reactions to construct complex molecular architectures.

While specific examples detailing the use of methyl (Z)-2,3-dichloropropenoate in domino reactions for hydrofuran synthesis are not prevalent in the surveyed literature, its structure is well-suited for such transformations. As an α-halo-α,β-unsaturated ester, it is an excellent Michael acceptor. The reaction of enolates with such acceptors is a known method for forming substituted dihydrofurans.

The general strategy would involve the initial 1,4-conjugate addition of a nucleophile (such as an enolate) to the dichloropropenoate system. The resulting intermediate could then undergo an intramolecular cyclization, with one of the chlorine atoms acting as a leaving group, to furnish a hydrofuran ring. Domino reactions leading to 2,3-dialkylidenetetrahydrofurans have been described that proceed through related cyclization and rearrangement pathways.

Bisannelation reactions, which involve the formation of two rings in a single synthetic sequence, represent a powerful tool for building polycyclic systems. The utility of α-halo-α,β-unsaturated esters in double Michael reactions that lead to bicyclic products has been documented. jst.go.jp For example, α-bromo-α,β-unsaturated esters can react with the enolates of cyclic ketones in a successive double Michael reaction to generate bicyclo[2.2.2]octane derivatives. jst.go.jp

Given its nature as a reactive Michael acceptor, methyl (Z)-2,3-dichloropropenoate is a potential candidate for such processes. A hypothetical sequence could involve the reaction with a suitable bis-nucleophile or a sequential reaction with two equivalents of an enolate, where the initial Michael adduct undergoes a second intramolecular or intermolecular Michael addition, ultimately leading to a bicyclic or polycyclic framework. This approach is an extension of the Robinson annulation, which also commences with a Michael addition to an α,β-unsaturated system.

Table 2: Conceptual Steps in a Double Michael Reaction for Bicycloannulation

StepDescriptionReactantsIntermediate/Product
1First Michael AdditionEnolate + α-Halo-α,β-unsaturated esterMono-adduct
2Second (Intramolecular) Michael AdditionMono-adduct cyclizesBicyclic system

Reagent in Diverse Organic Syntheses

Beyond its role as an intermediate, the compound can act as a key reagent, contributing its unique functionality to the final product.

The carbon-halogen bonds in methyl (Z)-2,3-dichloropropenoate make it an ideal substrate for transition metal-catalyzed cross-coupling reactions. While oxidative fragmentation pathways are not extensively documented, its participation in various coupling reactions is well-established for the broader class of β-haloenol esters.

Palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, are cornerstone methods in modern synthesis. β-Halo-α,β-unsaturated esters are known to be competent coupling partners in these transformations, reacting with terminal alkynes, alkenes, and boronic acids, respectively. These reactions typically proceed with the retention of the double bond stereochemistry. The Sonogashira coupling of β-haloenol esters with terminal alkynes, for instance, yields enynyl esters, which are precursors to substituted furans. This reactivity highlights the potential of methyl (Z)-2,3-dichloropropenoate to serve as a linchpin in the assembly of complex molecular scaffolds.

Table 3: Example of a General Cross-Coupling Reaction

Reaction TypeSubstrate 1Substrate 2Catalyst SystemProduct Type
Sonogashira Couplingβ-Haloenol EsterTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseEnynyl Ester

Building Block for Research-Scale Pharmaceutical Intermediates

Methyl Z-2,3-dichloropropenoate serves as a highly functionalized and reactive building block for the synthesis of complex molecules, particularly intermediates destined for pharmaceutical research. Its value lies in the unique combination of reactive sites: a carbon-carbon double bond activated by two chlorine atoms and an electron-withdrawing methyl ester group. This arrangement makes the molecule a potent electrophile and an excellent substrate for a variety of synthetic transformations, enabling the construction of intricate molecular scaffolds.

The primary utility of this compound in this context is its role as a precursor for heterocyclic compounds. Heterocycles, such as imidazoles, oxazoles, pyrazoles, and pyrimidines, are core structural motifs in a vast number of approved drugs and experimental therapeutic agents. google.comnih.gov The dichloro-alkene functionality of the molecule is particularly suited for reactions with binucleophiles to form rings. For instance, condensation with amidines, ureas, or guanidines can lead to the formation of various substituted pyrimidine (B1678525) and imidazole (B134444) derivatives, which are central to many kinase inhibitors and other targeted therapies. google.comclockss.org

Detailed research into analogous structures highlights the synthetic potential. For example, the synthesis of medicinally important indole (B1671886) and thiazine (B8601807) derivatives often proceeds through the cyclization of functionalized precursors. wisdomlib.org The reactivity of the chloro-substituted alkene in this compound provides a direct route to such precursors.

The table below outlines potential synthetic pathways where this compound could be employed to generate key pharmaceutical intermediate scaffolds on a research scale. These transformations leverage its inherent reactivity to build molecular complexity efficiently.

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Intermediates

Intermediate ClassPotential Reaction PathwayResulting Core ScaffoldPharmaceutical Relevance / Target Class
Substituted PyrazolesCyclocondensation with hydrazine (B178648) derivatives.Dihydropyrazole carboxylatesKinase Inhibitors, Anti-inflammatory Agents
Functionalized ThiazolesHantzsch-type synthesis with thioamides.Thiazole carboxylatesAntitumor Agents, PI3Kγ Inhibitors clockss.org
Pyrimidine DerivativesReaction with amidines or guanidines.Dichloromethyl-substituted pyrimidinesAntiviral, Antibacterial, Anticancer Agents nih.gov
Novel Amino AcidsNucleophilic substitution with amino esters followed by reduction.Dichlorovinyl amino acid estersPeptidomimetics, Enzyme Inhibitors
Fused HeterocyclesTandem Michael addition-cyclization with ortho-functionalized anilines.Dihydroquinoline or Benzothiazine derivativesAntibacterial, CNS agents

Furthermore, the presence of the methyl ester group provides a synthetic handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules. Alternatively, it can be reduced to an alcohol, providing another point for diversification. This versatility allows chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by creating a library of analogs, a critical step in medicinal chemistry and drug discovery. The strategic incorporation of the "magic methyl" group is a known tactic in drug design to enhance pharmacokinetic or pharmacodynamic properties. nih.gov While the ester is a precursor, its influence on reactivity and solubility is crucial during the intermediate synthesis stages.

Advanced Research Directions and Perspectives

Development of Novel Green Chemistry Approaches for Synthesis and Transformations

The pursuit of environmentally benign chemical processes has led to the investigation of greener synthetic routes for compounds like Methyl Z-2,3-dichloropropenoate. nih.govmdpi.comejcmpr.com Key areas of focus include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes with higher atom economy. nih.gov

One promising approach involves the use of non-hazardous solvents such as ionic liquids or deep eutectic solvents for the synthesis and transformation of heterocyclic compounds. mdpi.com For the synthesis of this compound, which traditionally involves esterification with methanol (B129727), green alternatives could include enzyme-catalyzed esterification or the use of solid acid catalysts that can be easily recovered and reused, minimizing waste. nih.gov Furthermore, the development of catalytic methods for the chlorination step, potentially avoiding the use of harsh chlorinating agents, represents a significant goal in greening the synthesis of this compound.

Transformations of this compound are also being re-evaluated through the lens of green chemistry. For instance, nucleophilic substitution reactions, which are common for this compound, could be performed in greener solvent systems or under phase-transfer catalysis to reduce the environmental impact. The principles of green chemistry guide the development of new synthetic methodologies that are not only efficient but also sustainable. mdpi.com

Integration into Flow Chemistry Systems for Enhanced Efficiency

Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. nih.govsioc-journal.cnbeilstein-journals.org The synthesis and reactions of this compound are well-suited for adaptation to flow chemistry systems.

The halogenation and esterification steps in the synthesis of this compound can be highly exothermic and may present safety concerns on a large scale. mt.comrsc.org Continuous flow reactors provide precise temperature control, mitigating the risk of thermal runaways and improving reaction selectivity. nih.gov The ability to accurately control stoichiometry and residence time in a flow system can also lead to higher yields and reduced by-product formation. sioc-journal.cn

Furthermore, subsequent transformations of this compound, such as nucleophilic substitutions or cycloadditions, can be streamlined in a flow setup. This allows for the "telescoping" of reaction sequences, where the product of one reaction is directly fed into the next reactor without intermediate purification, significantly improving process efficiency. beilstein-journals.org The integration of in-line purification and analysis tools can further automate the synthesis and modification of this versatile compound.

ParameterBatch ReactionFlow Reaction
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
Safety Potential for thermal runaway in exothermic reactionsEnhanced safety through better temperature control
Scalability Often requires re-optimizationScalable by numbering-up or sizing-up reactors
Reproducibility Can be variableHigh reproducibility due to precise process control

Exploration of Biocatalytic Pathways for Highly Selective Transformations

Biocatalysis offers a powerful tool for performing highly selective and environmentally friendly chemical transformations. researchgate.netmanchester.ac.ukresearchgate.net For this compound, several biocatalytic approaches could be envisioned to achieve specific chemical modifications with high chemo-, regio-, and stereoselectivity.

One area of interest is the stereoselective reduction of the carbon-carbon double bond. Ene-reductases are a class of enzymes that can catalyze the asymmetric reduction of activated alkenes, such as α,β-unsaturated carbonyl compounds. researchgate.net The application of an appropriate ene-reductase to this compound could potentially yield chiral 2,3-dichloropropionates, which are valuable building blocks for the synthesis of chiral molecules. The catalytic activity of these enzymes can be influenced by factors such as the substrate size and the nature of the electron-withdrawing groups. researchgate.net

Another potential biocatalytic transformation is the dehalogenation of the compound. Certain microorganisms possess dehalogenases that can selectively remove halogen atoms from organochlorine compounds. nih.gov This could provide a green route to partially or fully dehalogenated propenoate derivatives. Additionally, hydrolases could be employed for the selective hydrolysis of the ester group under mild conditions, offering an alternative to chemical hydrolysis methods.

Biocatalytic TransformationEnzyme ClassPotential Product
Asymmetric C=C reductionEne-reductaseChiral Methyl 2,3-dichloropropionate
DehalogenationDehalogenaseMethyl 2-chloropropenoate or Methyl propenoate
Ester hydrolysisHydrolase (e.g., lipase)Z-2,3-Dichloropropenoic acid

Synergistic Theoretical-Experimental Approaches for Deeper Mechanistic Understanding

The combination of computational chemistry and experimental studies provides a powerful paradigm for gaining deep insights into reaction mechanisms and predicting chemical reactivity. smu.edursc.orgmdpi.com For this compound, theoretical approaches such as Density Functional Theory (DFT) can be employed to elucidate the intricate details of its reactions. mdpi.comresearchgate.net

Computational studies can be used to model the transition states of various reactions, such as nucleophilic substitutions and cycloadditions, to understand the factors that govern regioselectivity and stereoselectivity. researchgate.netnih.gov For instance, in [3+2] cycloaddition reactions, DFT calculations can help to predict the most favorable reaction pathway and the structure of the resulting heterocyclic products. sci-rad.com The analysis of the molecular orbitals and charge distribution of this compound can provide valuable information about its electrophilic and nucleophilic sites, guiding the design of new reactions. researchgate.net

Experimental validation of theoretical predictions is crucial. Kinetic studies, product analysis, and spectroscopic characterization of intermediates can provide the necessary data to refine and validate the computational models. nih.gov This synergistic approach, where theory guides experiment and experiment informs theory, can accelerate the discovery and optimization of new transformations involving this compound. smu.edu

Expanding Applications in Advanced Organic Syntheses and Materials Science Precursors

The reactivity of this compound makes it an attractive starting material for the synthesis of a wide range of complex organic molecules and as a precursor for advanced materials. acs.orgnih.govnih.gov

In advanced organic synthesis, this compound can serve as a versatile C3 building block. The two chlorine atoms can be sequentially or simultaneously substituted by various nucleophiles to introduce a wide range of functional groups. The double bond can participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex carbocyclic and heterocyclic frameworks. youtube.comrsc.org These heterocycles are of significant interest in medicinal chemistry and materials science. mdpi.com

In the realm of materials science, this compound and its derivatives can be explored as functionalized monomers for polymerization reactions. nih.govkinampark.comgoogle.com The presence of the double bond allows for its incorporation into polymer chains via radical or other polymerization mechanisms. The chlorine atoms and the ester group can serve as handles for post-polymerization modification, allowing for the tuning of the polymer's properties. nih.gov For example, polymers containing this unit could be functionalized to create materials with specific optical, electronic, or biomedical properties. The development of polymers from such functionalized monomers is a growing area of research. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.